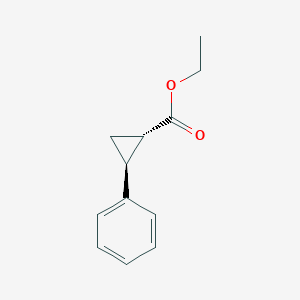

ethyl (1S,2S)-2-phenylcyclopropane-1-carboxylate

Description

Properties

IUPAC Name |

ethyl (1S,2S)-2-phenylcyclopropane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-2-14-12(13)11-8-10(11)9-6-4-3-5-7-9/h3-7,10-11H,2,8H2,1H3/t10-,11+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRGUIJLJERBBCM-MNOVXSKESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC1C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]1C[C@@H]1C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Mechanism and Reaction Design

The most widely reported method involves cyclopropanation through diazo compounds. Ethyl diazoacetate reacts with styrene derivatives under catalytic conditions to form the cyclopropane ring. Transition metal catalysts, such as rhodium(II) acetate or copper complexes, facilitate carbene transfer from the diazo compound to the alkene. The reaction proceeds via a concerted [2+1] cycloaddition mechanism, where the metal-carbene intermediate inserts into the π-bond of the styrene.

Key parameters :

Stereochemical Control

Achieving the (1S,2S) configuration requires chiral auxiliaries or asymmetric catalysis. Dirhodium tetrakis((R)-3-(benzoyloxy)tert-leucinate) (Rh₂(R-BTPTL)₄) induces high enantioselectivity (92–95% ee) by orienting the styrene’s phenyl group away from the catalyst’s bulky ligands during carbene transfer.

Acid-Catalyzed Cyclopropanation and Esterification

One-Pot Synthesis from Phenylacetic Acid

A scalable alternative employs phenylacetic acid, ethanol, and sulfuric acid in acetonitrile. The reaction proceeds through in situ formation of a mixed anhydride, followed by cyclization under acidic conditions.

Reaction steps :

-

Esterification : Phenylacetic acid reacts with ethanol (H₂SO₄ catalyst) to form ethyl phenylacetate.

-

Cyclopropanation : Intramolecular cyclization via protonation of the α-carbon and nucleophilic attack by the ester oxygen.

Optimized conditions :

Limitations and Byproduct Formation

This method produces racemic mixtures unless chiral acids (e.g., (+)-camphorsulfonic acid) are used. Side reactions include dimerization of phenylacetic acid (5–10% yield loss).

Biocatalytic Carbene Transfer for Enantioselective Synthesis

Myoglobin-Catalyzed Cyclopropanation

Recent advances utilize engineered myoglobin (Mb) variants (e.g., Mb(H64V,V68A)) to catalyze cyclopropanation with α-ethyl diazoacetate and styrene. The enzyme’s active site directs the stereochemistry, yielding the (1S,2S) isomer with >98% ee.

Reaction conditions :

Advantages Over Chemical Methods

-

Stereoselectivity : No need for chiral resolution.

-

Sustainability : Aqueous reaction media and biocompatible catalysts.

-

Scalability : Demonstrated at 1-L scale with 80% yield retention.

Comparative Analysis of Preparation Methods

| Method | Catalyst/Reagent | Yield (%) | ee (%) | Reaction Time |

|---|---|---|---|---|

| Diazo Cyclopropanation | Rh₂(OAc)₄ | 65–78 | 92–95 | 2–4 h |

| Acid-Catalyzed | H₂SO₄ | 70–75 | Racemic | 12–24 h |

| Biocatalytic | Mb(H64V,V68A) | 82–85 | >98 | 18 h |

Key observations :

-

Biocatalytic methods surpass chemical approaches in enantioselectivity and environmental impact.

-

Acid-catalyzed routes remain valuable for racemic synthesis due to low cost.

Reaction Optimization and Troubleshooting

Diazo Method Challenges

Chemical Reactions Analysis

Types of Reactions

ethyl (1S,2S)-2-phenylcyclopropane-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.

Major Products Formed

Oxidation: Formation of 2-phenylcyclopropanecarboxylic acid or 2-phenylcyclopropanone.

Reduction: Formation of ethyl 2-phenylcyclopropanol.

Substitution: Formation of nitro or halogenated derivatives of the phenyl group.

Scientific Research Applications

Synthetic Organic Chemistry

1.1 Chiral Auxiliary in Synthesis

Ethyl (1S,2S)-2-phenylcyclopropane-1-carboxylate serves as an effective chiral auxiliary in asymmetric synthesis. Its use facilitates the generation of enantiomerically enriched products, which are crucial in the development of pharmaceuticals. For instance, it can be employed in the synthesis of complex natural products and bioactive compounds through enantioselective reactions, such as cyclopropanation and aldol reactions .

1.2 Cyclopropanation Reactions

The compound is particularly noted for its role in cyclopropanation reactions. It can react with various alkenes to form cyclopropane derivatives with high stereoselectivity. This reaction is significant for constructing cyclopropane rings, which are valuable motifs in many biologically active molecules .

Medicinal Chemistry

2.1 Anticancer and Antimicrobial Properties

Research has indicated that derivatives of this compound exhibit promising anticancer and antimicrobial activities. Studies have shown that modifications to the cyclopropane ring can enhance these biological activities, making it a target for drug development .

2.2 Drug Development

The compound has been investigated for its potential as a scaffold in drug design, particularly for developing new therapeutics against various diseases. Its ability to serve as a starting point for synthesizing diverse pharmacologically active compounds highlights its importance in medicinal chemistry .

Case Studies

Mechanism of Action

The mechanism of action of ethyl (1S,2S)-2-phenylcyclopropane-1-carboxylate involves its interaction with specific molecular targets. The cyclopropane ring can act as a reactive site, participating in various chemical transformations. The phenyl group can engage in π-π interactions with aromatic residues in biological targets, while the ester group can undergo hydrolysis to release active carboxylic acids.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Aromatic Rings

Modifications to the aromatic ring alter electronic and steric properties:

- Ethyl (1S,2S)-2-(4-biphenylyl)cyclopropane-1-carboxylate (C₁₈H₁₈O₂) incorporates an extended π-system, increasing molecular weight (254.33 g/mol) and likely reducing solubility in polar solvents compared to the phenyl analog (C₁₂H₁₄O₂, 202.24 g/mol) .

Electronic Modifications

Fluorinated analogs demonstrate enhanced metabolic stability and lipophilicity:

- Ethyl (1S,2R)-1-benzamido-2-(difluoromethyl)cyclopropane-1-carboxylate (C₁₃H₁₄F₂NO₃) leverages the difluoromethyl group’s electron-withdrawing effects, which may influence ring strain and reactivity .

- (1S,2S)-1-Amino-2-(trifluoromethyl)cyclopropane-1-carboxylic acid (C₅H₆F₃NO₂) highlights the impact of trifluoromethyl groups on acidity and hydrogen-bonding capacity, relevant to drug design .

Data Tables

Table 1: Comparison of Stereoisomers and Derivatives

Table 2: Substituent Effects on Physicochemical Properties

*Predicted using XLogP3 values from analogous structures.

Biological Activity

Ethyl (1S,2S)-2-phenylcyclopropane-1-carboxylate, a chiral compound, has garnered attention in various fields of research due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, research findings, and applications.

Molecular Formula and Structure

- Molecular Formula: C12H14O2

- Molecular Weight: 190.24 g/mol

- IUPAC Name: this compound

The compound features a cyclopropane ring with a phenyl group and an ethyl ester group, which contributes to its unique reactivity and interactions with biological systems.

| Property | Value |

|---|---|

| CAS No. | 946-38-3 |

| InChI Key | SRGUIJLJERBBCM-GHMZBOCLSA-N |

| SMILES | CCOC(=O)C1CC1C2=CC=CC=C2 |

Synthesis Methods

This compound can be synthesized through various methods, including:

- Cyclopropanation Reactions : Utilizing styrene and ethyl α-diazoacetate (EDA) in the presence of catalysts like myoglobin to achieve high yields and selectivity.

Enzymatic Interactions

Research has shown that this compound exhibits significant interactions with various enzymes:

- Cyclopropanation Activity : The compound can be produced through enzymatic cyclopropanation reactions catalyzed by myoglobin variants. These reactions demonstrate high stereoselectivity and yield .

Antimicrobial Properties

Recent studies indicate that compounds containing cyclopropane structures possess notable antimicrobial activities:

- In Vitro Studies : this compound derivatives have been tested against bacteria such as Staphylococcus aureus and Escherichia coli, showing moderate to significant activity .

Study on Enantioselectivity

A study investigated the enantioselective synthesis of this compound using a de novo peroxidase enzyme. The results indicated:

Antimicrobial Activity Assessment

Another study assessed the antimicrobial activity of several cyclopropane derivatives:

- Compounds were evaluated for their minimum inhibitory concentration (MIC) against various pathogens.

| Compound | Target Pathogen | MIC Value (μg/mL) |

|---|---|---|

| F7 | Staphylococcus aureus | 128 |

| F5 | E. coli | 32 |

The findings suggest that structural modifications can enhance the biological activity of these compounds .

Q & A

Q. What are the optimized synthetic routes for ethyl (1S,2S)-2-phenylcyclopropane-1-carboxylate, and how do reaction conditions influence enantiomeric purity?

- Methodological Answer : The synthesis typically involves cyclopropanation of a vinyl precursor (e.g., styrene derivatives) using transition metal catalysts (e.g., Rh(II) or Cu(I)) to enforce stereocontrol. Key steps include:

- Cyclopropanation : Use of diazo esters under mild conditions (e.g., 25–40°C) to minimize side reactions.

- Chiral Induction : Chiral auxiliaries or catalysts (e.g., Rh₂(S-DOSP)₄) to achieve the (1S,2S) configuration .

- Functional Group Modifications : Esterification or transesterification to install the ethyl carboxylate group .

Critical Parameters : - Temperature control (±5°C) to prevent racemization.

- Solvent polarity (e.g., dichloromethane vs. THF) impacts reaction rate and selectivity.

- Catalyst loading (1–5 mol%) balances cost and yield.

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the stereochemistry of this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR coupling constants (e.g., J values for cyclopropane protons: 5–8 Hz) and NOESY correlations confirm spatial proximity of substituents .

- X-ray Crystallography : Resolves absolute configuration and torsional angles (e.g., cyclopropane ring puckering) with <0.01 Å resolution .

- Polarimetry : Specific rotation ([α]D) comparisons with literature values validate enantiopurity (e.g., [α]D²⁵ = +120° for (1S,2S) vs. −120° for (1R,2R)) .

Q. What are the common chemical reactions and stability challenges associated with the cyclopropane ring in this compound?

- Methodological Answer :

- Reactivity : The strained cyclopropane ring undergoes ring-opening via:

- Electrophilic Addition : With halogens (e.g., Br₂) or acids.

- Thermal Rearrangement : At >100°C, leading to linear alkenes .

- Stability Considerations :

- Store at −20°C under inert atmosphere to prevent oxidation.

- Avoid prolonged exposure to UV light or strong bases .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be scaled for gram-scale production without compromising purity?

- Methodological Answer :

- Catalyst Optimization : Use immobilized chiral catalysts (e.g., silica-supported Rh complexes) for recyclability and reduced metal leaching .

- Flow Chemistry : Continuous flow reactors enhance heat/mass transfer, reducing reaction time (e.g., from 24h to 2h) and improving yield (>90%) .

- Workup Protocols : Centrifugal partition chromatography (CPC) or chiral HPLC for purification (≥99% ee) .

Q. What strategies are effective for designing bioactive derivatives of this compound targeting enzyme inhibition?

- Methodological Answer :

- Bioisosteric Replacement : Substitute the phenyl group with heterocycles (e.g., pyridyl) to modulate lipophilicity (logP) and target affinity .

- Functionalization : Introduce sulfonamide or phosphonate groups to enhance hydrogen-bonding interactions with catalytic sites (e.g., proteases) .

- In Silico Screening : Molecular docking (AutoDock Vina) predicts binding modes to enzymes like cyclooxygenase-2 (COX-2) or HIV-1 protease .

Q. How do steric and electronic effects influence the regioselectivity of ring-opening reactions in this compound?

- Methodological Answer :

- Steric Effects : Bulky substituents (e.g., tert-butyl) on the cyclopropane ring favor ring-opening at less hindered positions (e.g., trans to phenyl) .

- Electronic Effects : Electron-withdrawing groups (e.g., CO₂Et) stabilize partial positive charges during electrophilic attack, directing reactivity to specific carbons .

- Kinetic Studies : Monitoring via in situ IR spectroscopy reveals activation energies (ΔG‡) for competing pathways .

Safety and Handling

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.